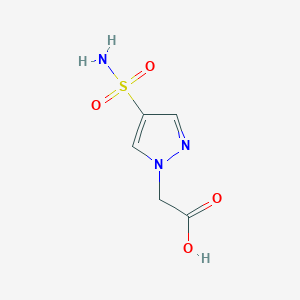

2-(4-sulfamoyl-1H-pyrazol-1-yl)acetic acid

Description

Systematic Nomenclature and Molecular Formula

2-(4-Sulfamoyl-1H-pyrazol-1-yl)acetic acid is a synthetic organic compound characterized by its heterocyclic pyrazole core and functionalized side chains. The IUPAC name reflects its structural components:

- Pyrazole ring : A five-membered aromatic heterocycle containing two adjacent nitrogen atoms.

- 4-Sulfamoyl substituent : A sulfamoyl group (-SO₂-NH₂) attached to the pyrazole ring at position 4.

- Acetic acid moiety : A carboxylic acid (-COOH) linked via a methylene bridge (-CH₂-) to the pyrazole nitrogen at position 1.

The molecular formula is C₅H₇N₃O₄S , corresponding to a molecular weight of 206.02 g/mol . Synonyms include 2-(4-sulfamoylpyrazol-1-yl)acetic acid and [4-(aminosulfonyl)-1H-pyrazol-1-yl]acetic acid .

Atomic Connectivity and Bonding Patterns

The compound’s structure is defined by three key components:

- Pyrazole Ring : Contains alternating single and double bonds, with two nitrogen atoms at positions 1 and 2. The ring adopts an aromatic planar configuration.

- 4-Sulfamoyl Group : A sulfamoyl moiety (-SO₂-NH₂) is bonded to the pyrazole’s carbon at position 4. This group includes:

- Sulfonyl linkage (-SO₂-): Double bonds between sulfur and oxygen atoms.

- Amine group (-NH₂): Single bonds between sulfur, nitrogen, and hydrogen atoms.

- Acetic Acid Side Chain : A methylene bridge (-CH₂-) connects the pyrazole’s nitrogen at position 1 to a carboxylic acid group (-COOH).

Key Bonding Features :

- Aromatic π-system : Delocalized electrons across the pyrazole ring.

- Sulfonyl resonance : Partial double-bond character between sulfur and oxygen atoms.

- Carboxylic acid functionality : Polar hydrogen bonding via -OH and -COO⁻ groups.

The connectivity is validated by the SMILES string C1=C(C=NN1CC(=O)O)S(=O)(=O)N, which details the pyrazole core, sulfamoyl substituent, and acetic acid chain.

Crystallographic Data and Three-Dimensional Conformation

Experimental crystallographic data for this compound is not explicitly reported in the provided sources. However, computational models predict its three-dimensional conformation:

- Pyrazole Ring : Planar geometry with partial double-bond character between adjacent atoms.

- Sulfamoyl Group : The -SO₂-NH₂ group adopts a tetrahedral sulfur center, with hydrogen bonding potential via the amine proton.

- Acetic Acid Chain : Flexible methylene bridge allowing rotational freedom around the C-N bond.

PubChem3D models suggest low-energy conformers with diverse orientations of the sulfamoyl and acetic acid groups. While these models are computationally derived (e.g., using OMEGA software), they provide insights into potential biological interactions, such as hydrogen bonding or electrostatic interactions with target proteins.

Tautomeric and Resonance Forms

Pyrazole derivatives often exhibit tautomerism due to prototropic shifts between nitrogen atoms. However, the 4-sulfamoyl substituent in this compound may restrict tautomerism:

- Pyrazole Tautomerism :

- Annular tautomerism : Proton transfer between N1 and N2 positions.

- Side-chain tautomerism : Unlikely due to the sulfamoyl group’s electron-withdrawing nature, which stabilizes the N1-H form.

- Resonance Stabilization :

- Sulfonyl resonance : Delocalization of electrons between sulfur and oxygen atoms in the -SO₂-NH₂ group.

- Carboxylic acid resonance : Partial double-bond character between the carbonyl carbon and oxygen atoms.

Experimental studies on similar pyrazole-sulfonamide derivatives indicate that electron-withdrawing substituents (e.g., -SO₂-NH₂) favor specific tautomers in solution. For this compound, the N1-protonated form is likely dominant, with minimal tautomerism due to steric and electronic constraints.

Summary of Structural Features

Properties

IUPAC Name |

2-(4-sulfamoylpyrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O4S/c6-13(11,12)4-1-7-8(2-4)3-5(9)10/h1-2H,3H2,(H,9,10)(H2,6,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELFTMQIKRPKGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC(=O)O)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(4-sulfamoyl-1H-pyrazol-1-yl)acetic acid typically follows these key stages:

Formation of the pyrazole ring : This is generally achieved by reacting hydrazine or substituted hydrazines with 1,3-dicarbonyl compounds (such as 1,3-diketones or β-keto esters) under acidic or neutral conditions. The cyclization yields the pyrazole nucleus.

Introduction of the sulfamoyl group : The pyrazole intermediate is functionalized at the 4-position with a sulfamoyl substituent. This is commonly done by reacting the pyrazole with sulfonyl chlorides (e.g., sulfamoyl chloride) in the presence of a base like triethylamine, which facilitates nucleophilic substitution.

Attachment of the acetic acid moiety : The final step involves alkylation of the sulfamoyl-substituted pyrazole with haloacetic acid derivatives (e.g., bromoacetic acid) under basic conditions to form the acetic acid side chain linked to the pyrazole nitrogen.

This sequence allows for the modular construction of the molecule with control over substitution patterns.

Detailed Synthetic Route and Reaction Conditions

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Pyrazole ring formation | Hydrazine + 1,3-diketone, acidic medium | Formation of 1H-pyrazole ring |

| 2 | Sulfamoylation | Sulfamoyl chloride + pyrazole intermediate + base (e.g., triethylamine) | Introduction of sulfamoyl group at 4-position |

| 3 | Alkylation with acetic acid moiety | Bromoacetic acid + base (e.g., NaHCO3 or K2CO3) | Formation of this compound |

The pyrazole ring formation is a condensation reaction where hydrazine attacks the diketone to form the heterocyclic core.

Sulfamoylation involves nucleophilic substitution at the sulfonyl chloride by the pyrazole nitrogen or carbon, depending on the position, facilitated by a base to neutralize generated HCl.

The alkylation step attaches the acetic acid side chain via nucleophilic substitution of the pyrazole nitrogen with bromoacetic acid or its derivatives.

Alternative and Green Chemistry Approaches

Solvent-free synthesis : Some related heterocyclic acetic acid derivatives have been synthesized using solvent-free protocols to reduce environmental impact. For example, imidazolyl-acetic acid hydrochloride was prepared via solvent-free reaction of imidazole with tert-butyl chloroacetate followed by hydrolysis, demonstrating potential for similar pyrazole derivatives.

Continuous flow reactors : For industrial scale-up, continuous flow methods can optimize reaction times, yields, and purity while minimizing waste and energy consumption.

Use of mild bases and solvents : Employing less hazardous bases and greener solvents in sulfamoylation and alkylation steps can improve the environmental profile of the synthesis.

Research Findings and Yields

The multi-step synthesis generally affords moderate to high yields (60-85%) depending on reaction conditions and purification methods.

Purification often involves crystallization or chromatographic techniques to isolate the pure acid form.

The sulfamoyl group introduction is critical for biological activity and requires careful control of reaction conditions to avoid over-substitution or side reactions.

Summary Table of Preparation Methods

| Preparation Stage | Typical Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Pyrazole ring synthesis | Hydrazine + 1,3-diketone, acidic medium | 70-90 | Classic heterocycle formation |

| Sulfamoyl group introduction | Sulfamoyl chloride + base (triethylamine) | 65-80 | Requires anhydrous conditions to avoid hydrolysis |

| Acetic acid moiety attachment | Bromoacetic acid + base (NaHCO3, K2CO3) | 60-85 | Alkylation step; base neutralizes acid formed |

Notes on Reaction Mechanisms and Optimization

The pyrazole ring formation proceeds via nucleophilic attack of hydrazine on the diketone, followed by cyclization and dehydration.

Sulfamoylation is typically a nucleophilic substitution where the pyrazole nitrogen attacks the sulfonyl chloride electrophile.

Alkylation involves nucleophilic substitution of the pyrazole nitrogen on the haloacetic acid, often requiring controlled pH and temperature to avoid side reactions.

Optimization focuses on maximizing selectivity for the 4-position substitution and minimizing by-products.

Chemical Reactions Analysis

Alkylation Reactions

The pyrazole nitrogen atoms and sulfamoyl group participate in alkylation reactions. Key findings include:

In pyrazolone analogs, methylation produces regioisomers that are separable by preparative TLC. The N-methyl derivative shows characteristic ¹H-NMR signals at δ 3.13 ppm (singlet), while O-methyl analogs display signals at δ 4.01 ppm .

Mannich Reactions

The 4-position of the pyrazole ring undergoes Mannich reactions to introduce aminoalkyl groups:

| Substrates | Reagents | Products | Yield |

|---|---|---|---|

| Pyrazolone derivatives | Formaldehyde, dimethylamine hydrochloride | 4-(Dimethylaminomethyl)pyrazolones | 70–85% |

These Mannich bases are precursors for quaternization reactions with iodomethane, followed by cyanation and hydrolysis to yield acetic acid derivatives .

Esterification and Acylation

The acetic acid moiety undergoes esterification under Schotten-Baumann conditions:

| Reaction | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Esterification | Acetyl chloride/NaOH, 0–5°C | Acetylated esters (e.g., 10a ) | |

| Benzoylation | Benzoyl chloride/NaOH, 0–5°C | Benzoylated esters (e.g., 10b ) |

For example, reaction with acetyl chloride yields 10a (mp: 210–212°C), confirmed by IR carbonyl absorbance at 1,762 cm⁻¹ .

Hydrolysis Reactions

The sulfamoyl group and ester functionalities are susceptible to hydrolysis:

Compound 6c (2-(3-Methyl-5-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazol-4-yl)acetic acid) is obtained in 65% yield via acidic hydrolysis .

Cyclocondensation and Ring Modifications

The pyrazole ring participates in cyclocondensation with reagents like DMF/diethylacetal (DMF/DEA):

| Reaction | Conditions | Outcome | Reference |

|---|---|---|---|

| Dimethylaminomethylene incorporation | DMF/DEA, isopropyl alcohol, RT | 4-Dimethylaminomethylene pyrazolones (e.g., 8a–d ) |

This reaction modifies the 4-position while protecting the sulfamoyl group, enabling further functionalization .

Biological Activity-Driven Modifications

Structural analogs of 2-(4-sulfamoyl-1H-pyrazol-1-yl)acetic acid exhibit selective cyclooxygenase (COX) inhibition. Key modifications include:

| Modification | Biological Impact | IC₅₀ (COX-1/COX-2) | Reference |

|---|---|---|---|

| 4-Hydroxymethylene substitution | Enhanced anti-inflammatory activity | 0.45 μM (COX-1), 0.55 μM (COX-2) |

These derivatives show improved gastrointestinal (GI) tolerance compared to phenylbutazone, with ulcer indices < 1.0 .

Scientific Research Applications

Pharmaceutical Development

Anti-inflammatory and Analgesic Properties

One of the primary applications of 2-(4-sulfamoyl-1H-pyrazol-1-yl)acetic acid is in the development of anti-inflammatory and analgesic agents. The compound has been identified as a selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the synthesis of prostaglandins involved in inflammation and pain response . Research indicates that pyrazole derivatives, including this compound, can exhibit potent anti-inflammatory effects with reduced ulcerogenic liability compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 1: Comparison of Anti-inflammatory Activities

| Compound Name | Mechanism of Action | COX Selectivity | Notable Effects |

|---|---|---|---|

| This compound | COX inhibition | Non-selective | Reduces inflammation and pain |

| Phenylbutazone | COX inhibition | Non-selective | Effective but higher GIT toxicity |

| Aspirin | COX inhibition | Selective for COX-1 | Reduces pain but can cause gastric issues |

Cancer Research

Recent studies have explored the potential of this compound in cancer therapy. It has been suggested that compounds with similar pyrazole scaffolds may induce apoptosis in cancer cells and exhibit antiproliferative effects . For instance, derivatives have shown promise in targeting metastatic cancer cells, leading to significant cell death through mechanisms such as apoptosis and autophagy .

Case Study: Antitumor Activity

In a study assessing various pyrazole derivatives, compounds structurally related to this compound demonstrated substantial cytotoxicity against colon cancer cell lines (HCT-116 and SW-620), outperforming standard treatments like 5-fluorouracil (5-FU) . This suggests that further exploration into its analogs could yield effective anticancer agents.

Synthetic Applications

The unique structure of this compound makes it a valuable building block in organic synthesis. The presence of the carboxylic acid group allows for various modifications that can enhance its pharmacological properties or facilitate the synthesis of novel compounds.

Synthetic Pathways

The synthesis typically involves multi-step processes that yield moderate to high quantities of the compound. These methods are crucial for producing derivatives that can be tested for enhanced biological activity or novel therapeutic effects .

Material Science Applications

While primarily studied for its biological activities, the potential applications in material science should not be overlooked. Pyrazole derivatives have been explored for their use in functional materials due to their unique chemical properties, including solubility and thermal stability. Further research is needed to fully assess the suitability of this compound in this field.

Mechanism of Action

2-(4-Sulfamoyl-1H-pyrazol-1-yl)acetic acid is structurally similar to other pyrazole derivatives, such as 1-phenyl-4-sulfamoyl-1H-pyrazole and 4-sulfamoyl-1H-pyrazole-3-carboxylic acid. its unique sulfamoyl group and acetic acid moiety distinguish it from these compounds, contributing to its distinct chemical and biological properties.

Comparison with Similar Compounds

Key Observations :

- The sulfamoyl group in the target compound distinguishes it through strong hydrogen-bonding capacity and polarity, likely improving aqueous solubility compared to alkyl (e.g., ethyl ) or aromatic (e.g., phenyl ) analogs.

- Halogenated derivatives (e.g., 4-Cl ) may exhibit altered electronic properties and bioactivity, as seen in antimicrobial or kinase-inhibitory roles.

Physicochemical Properties

Collision Cross-Section (CCS) and Mass Data

Analysis :

- The ethyl-substituted analog shows moderate CCS values, suggesting a compact structure. The sulfamoyl variant is expected to have higher CCS due to increased polarity and molecular volume.

Biological Activity

2-(4-sulfamoyl-1H-pyrazol-1-yl)acetic acid is a compound that has garnered interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. This article reviews its biological activity based on diverse sources, including structure-activity relationships (SAR), pharmacological studies, and case analyses.

Chemical Structure

The molecular formula of this compound is . Its structural representation includes a pyrazole core with a sulfamoyl group and an acetic acid moiety, which is crucial for its biological activity.

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole, including this compound, exhibit significant anti-inflammatory properties. A study highlighted that pyrazolone derivatives can act as potent non-ulcerogenic anti-inflammatory agents. The presence of acidic centers such as carboxylic groups enhances their activity, while modifications to the structure can lead to improved efficacy and reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

The compound has shown promise in cancer research. In vitro studies demonstrated that certain pyrazole derivatives could induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy. For instance, the diphenyl pyrazole carboxamide derivative was found to elicit significant cell death in colon cancer cells through apoptosis mechanisms . Additionally, it was noted that combinations with established chemotherapeutics like doxorubicin could enhance cytotoxic effects against resistant cancer cell lines .

Structure-Activity Relationship (SAR)

The SAR studies for this compound reveal that modifications at the 4-position of the pyrazole ring can significantly influence biological activity. The introduction of various functional groups can either enhance or diminish the compound's efficacy. For example, the incorporation of sulfonamide moieties has been linked to improved selectivity for cyclooxygenase (COX) enzymes, which are crucial targets in inflammatory pathways .

Case Studies

Q & A

Basic: What synthetic routes are commonly employed for synthesizing 2-(4-sulfamoyl-1H-pyrazol-1-yl)acetic acid?

Methodological Answer:

The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or diketones to form the pyrazole core. For sulfamoyl group introduction, sulfonation reagents like chlorosulfonic acid or sulfur trioxide complexes are used, followed by amidation with ammonia. The acetic acid moiety is introduced via alkylation (e.g., using bromoacetic acid) or hydrolysis of ester precursors . Key steps include:

- Cyclocondensation : Ethyl acetoacetate and phenylhydrazine derivatives under reflux in ethanol.

- Sulfamoylation : Reaction of the pyrazole intermediate with ClSO₃H, followed by NH₃ treatment.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.

Advanced: How can reaction conditions be optimized for sulfamoyl group incorporation in pyrazole derivatives?

Methodological Answer:

Optimization focuses on:

- Temperature control : Sulfonation is exothermic; maintaining 0–5°C prevents decomposition.

- Solvent selection : Use anhydrous dichloromethane or DMF to stabilize reactive intermediates.

- Stoichiometry : A 1.2:1 molar ratio of sulfonating agent to pyrazole ensures complete conversion.

- Catalysts : Lewis acids (e.g., AlCl₃) improve electrophilic substitution efficiency. Monitor progress via TLC (Rf ~0.3 in 7:3 hexane:ethyl acetate) and confirm purity by HPLC (C18 column, 220 nm) .

Basic: What spectroscopic techniques validate the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Pyrazole protons (δ 7.2–8.1 ppm), sulfamoyl NH₂ (δ 5.5–6.0 ppm), and acetic acid CH₂ (δ 3.8–4.2 ppm).

- FT-IR : Confirm sulfonamide (S=O at 1340–1160 cm⁻¹) and carboxylic acid (C=O at 1700 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS (e.g., [M+H]⁺ expected for C₆H₈N₃O₄S: 218.0234) .

Advanced: How to address contradictory HPLC purity data for sulfamoyl-containing pyrazoles?

Methodological Answer:

Contradictions often arise from:

- Epimerization : Adjust mobile phase pH (e.g., 0.1% formic acid) to resolve co-eluting isomers.

- Degradation products : Use stability-indicating methods (e.g., gradient elution: 5–95% acetonitrile/water over 30 min).

- Impurity profiling : Compare retention times with synthetic byproducts (e.g., desulfonated pyrazole) and validate with spiked standards .

Basic: Which in vitro assays are suitable for evaluating biological activity?

Methodological Answer:

- Cytotoxicity : MTT assay (Mosmann method) using cancer cell lines (IC₅₀ determination) .

- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria.

- Anti-inflammatory : COX-2 inhibition assay (ELISA-based) .

Advanced: How can computational methods predict target interactions of this compound?

Methodological Answer:

- Docking studies : Use AutoDock Vina with protein targets (e.g., COX-2 PDB: 5KIR).

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze electronic properties (HOMO-LUMO gaps).

- MD simulations : Assess binding stability (e.g., 100 ns trajectories in GROMACS) .

Basic: What factors influence the stability of this compound?

Methodological Answer:

- pH : Stable at pH 4–6; degradation accelerates in alkaline conditions (hydrolysis of sulfonamide).

- Temperature : Store at −20°C in amber vials to prevent photodegradation.

- Moisture : Use desiccants (silica gel) to avoid deliquescence .

Advanced: What mechanistic insights explain its antimicrobial action?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.